molecular formula C11H15NO B2765773 3-(Cyclobutylmethylamino)phenol CAS No. 1502271-50-2

3-(Cyclobutylmethylamino)phenol

Cat. No.: B2765773
CAS No.: 1502271-50-2
M. Wt: 177.247
InChI Key: SVKLQANYYUUYKT-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethylamino)phenol is an organic compound with the molecular formula C11H15NO It consists of a phenol group substituted with a cyclobutylmethylamino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethylamino)phenol typically involves the reaction of cyclobutylmethylamine with a phenol derivative. One common method is the nucleophilic aromatic substitution reaction, where the amine group replaces a leaving group on the aromatic ring under basic conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclobutylmethylaminophenol derivatives using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, facilitated by reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclobutylmethylaminophenol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

3-(Cyclobutylmethylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclobutylmethylamino group may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethylamino)phenol
  • 3-(Cyclopentylmethylamino)phenol
  • 3-(Cyclohexylmethylamino)phenol

Uniqueness

3-(Cyclobutylmethylamino)phenol is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclobutylmethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-2-5-10(7-11)12-8-9-3-1-4-9/h2,5-7,9,12-13H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKLQANYYUUYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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